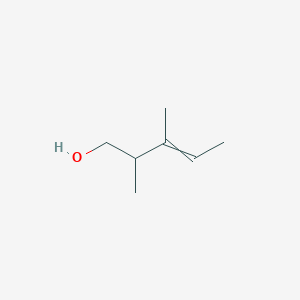![molecular formula C12H29N3O B14075705 1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol CAS No. 102015-66-7](/img/structure/B14075705.png)
1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- is an organic compound with the molecular formula C13H30N3O. This compound is a derivative of 2-pentanol, featuring additional aminoethyl and trimethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- typically involves the reaction of 2-pentanol with aminoethyl and trimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of various industrial products, including solvents, surfactants, and additives.
Mechanism of Action
The mechanism of action of 2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: A simpler alcohol with similar structural features but lacking the additional aminoethyl and trimethyl groups.
Aminoethylethanolamine: Contains amino and hydroxyl groups, similar to the aminoethyl groups in the compound.
Trimethylamine: A tertiary amine with structural similarities to the trimethyl groups in the compound.
Uniqueness
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102015-66-7 |
|---|---|
Molecular Formula |
C12H29N3O |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-[2-(2-aminoethylamino)ethylamino]-2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C12H29N3O/c1-11(2,3)9-12(4,16)10-15-8-7-14-6-5-13/h14-16H,5-10,13H2,1-4H3 |
InChI Key |
KIRRCOJIQBDSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(CNCCNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)
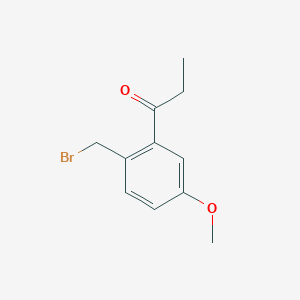

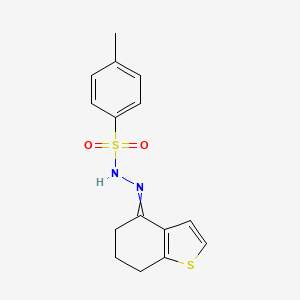
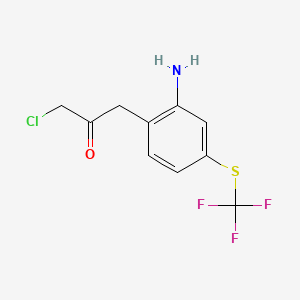
![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
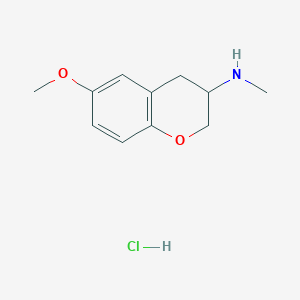
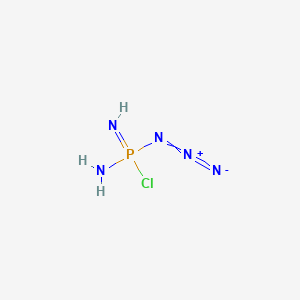
![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
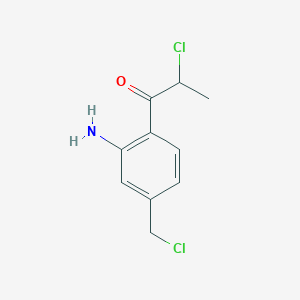
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

